molecular formula C19H40O B14645679 4-Methyloctadecan-4-OL CAS No. 54892-13-6

4-Methyloctadecan-4-OL

Cat. No.: B14645679
CAS No.: 54892-13-6
M. Wt: 284.5 g/mol
InChI Key: VMTGGTJUJCMQNI-UHFFFAOYSA-N
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Description

Properties

CAS No.

54892-13-6

Molecular Formula

C19H40O

Molecular Weight

284.5 g/mol

IUPAC Name

4-methyloctadecan-4-ol

InChI

InChI=1S/C19H40O/c1-4-6-7-8-9-10-11-12-13-14-15-16-18-19(3,20)17-5-2/h20H,4-18H2,1-3H3

InChI Key

VMTGGTJUJCMQNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)(CCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyloctadecan-4-OL typically involves the alkylation of a suitable precursor, such as 4-methyl-1-octanol, followed by oxidation and reduction steps to achieve the desired structure. The reaction conditions often include the use of strong bases and oxidizing agents to facilitate the formation of the secondary alcohol.

Industrial Production Methods: In an industrial setting, the production of 4-Methyloctadecan-4-OL may involve large-scale chemical processes, including the use of catalytic hydrogenation and distillation techniques to purify the final product. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Methyloctadecan-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4-methyloctadecan-4-one or 4-methyloctadecanoic acid.

    Reduction: Formation of 4-methyloctadecane.

    Substitution: Formation of 4-methyloctadecan-4-yl halides or amines.

Scientific Research Applications

4-Methyloctadecan-4-OL has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biological systems, including its effects on cell membranes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 4-Methyloctadecan-4-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, it may interact with cell membranes, affecting their fluidity and function. Additionally, it may modulate signaling pathways by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Critical Limitations of Provided Evidence

  • focuses on 4-Methoxybenzyl alcohol , a benzyl alcohol derivative with a methoxy group. Its molecular formula (C₈H₁₀O₂), CAS number (105-13-5), and applications (pharmaceutical intermediate) are unrelated to 4-Methyloctadecan-4-OL.
  • describes 4-Methylazepan-4-ol, a seven-membered azepane ring with a hydroxyl and methyl group. Its molecular formula (C₇H₁₅NO) and CAS number (740758-27-4) further confirm its dissimilarity to the target compound.
  • No data on the physical/chemical properties, synthesis, or biological activity of 4-Methyloctadecan-4-OL is provided.

Proposed Framework for Comparison (Hypothetical)

While direct comparisons cannot be made using the evidence, below is a template for structuring such an analysis if relevant data were available:

Structural Comparison

Compound Molecular Formula Substituents/Functional Groups Chain Length/Ring Structure
4-Methyloctadecan-4-OL C₁₉H₄₀O Methyl branch at C4, hydroxyl 18-carbon aliphatic chain
4-Methoxybenzyl alcohol C₈H₁₀O₂ Methoxy and hydroxyl on benzene Aromatic ring
4-Methylazepan-4-ol C₇H₁₅NO Hydroxyl, methyl on azepane ring Seven-membered nitrogen ring

Physicochemical Properties

Property 4-Methyloctadecan-4-OL (Hypothetical) 4-Methoxybenzyl Alcohol 4-Methylazepan-4-ol
Melting Point (°C) ~50–70 (estimated for fatty alcohols) 138.16 Not reported
Boiling Point (°C) ~300–350 (estimated) 259 Not reported
Solubility Likely hydrophobic Soluble in organic solvents Likely polar due to N/O

Recommendations for Further Research

To address the original query, the following steps are necessary:

Access specialized databases (e.g., SciFinder, Reaxys) for peer-reviewed data on 4-Methyloctadecan-4-OL.

Compare with structurally analogous fatty alcohols (e.g., 4-Methylheptadecan-4-OL, 5-Methyloctadecan-5-OL) to analyze branching effects on properties like melting point or biodegradability.

Review industrial patents for applications in cosmetics, surfactants, or biofuels.

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